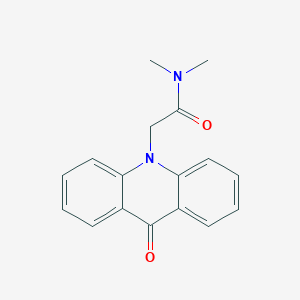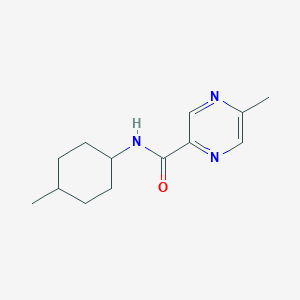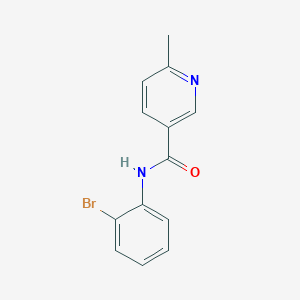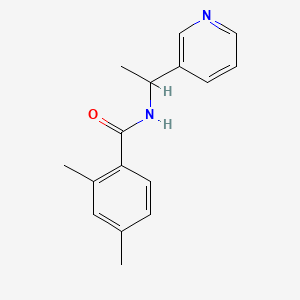
2-fluoro-N-(1-pyridin-3-ylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. It is a small molecule that belongs to the class of benzamide derivatives and has shown promising results in various studies related to cancer therapy.
作用機序
The mechanism of action of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair, and its inhibition leads to the accumulation of DNA damage, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Moreover, it has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the significant advantages of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide is its high potency and selectivity towards PARP inhibition. Moreover, it has shown good pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. However, like any other chemical compound, it has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
The potential use of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide in cancer therapy is still an active area of research. Future studies could focus on its combination with other chemotherapeutic agents to enhance its efficacy. Moreover, the development of more potent and selective PARP inhibitors based on the structure of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide could be another direction for future research. Finally, the exploration of its potential use in other diseases, such as inflammatory diseases or neurodegenerative disorders, could also be an area for future studies.
In conclusion, 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide is a promising chemical compound that has shown potential in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for research on this compound include its use in combination with other chemotherapeutic agents, the development of more potent and selective PARP inhibitors, and its exploration in other diseases.
合成法
The synthesis of 2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide can be achieved through different methods, including the reaction of 2-fluorobenzoyl chloride with 3-aminopyridine in the presence of a base or the reaction of 2-fluorobenzoic acid with 3-aminopyridine in the presence of a coupling agent. The yield and purity of the product can vary depending on the specific method used.
科学的研究の応用
2-Fluoro-N-(1-pyridin-3-ylethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has been reported to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for cancer therapy.
特性
IUPAC Name |
2-fluoro-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10(11-5-4-8-16-9-11)17-14(18)12-6-2-3-7-13(12)15/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJSIXZRIXLYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-pyridin-3-ylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














